Product packaging for 2-Methyl-1-pentadecene(Cat. No.:CAS No. 29833-69-0)

2-Methyl-1-pentadecene

Cat. No.: B1615866
CAS No.: 29833-69-0
M. Wt: 224.42 g/mol
InChI Key: FWQJRKLMXMTXDY-UHFFFAOYSA-N
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Description

2-Methyl-1-pentadecene is a high-purity organic compound with the molecular formula C 16 H 32 and a molecular weight of 224.43 g/mol . It is characterized by a density of approximately 0.78 g/cm³ and a boiling point of 285.7°C at 760 mmHg . A significant and specific application of this compound is in entomological and food safety research, where it is identified as one of the primary volatile organic compounds (VOCs) secreted by the red flour beetle, Tribolium castaneum . This pest infests stored grains and food products, and its secretions can lead to spoilage and food safety concerns. Research using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) has established this compound as one of seven volatile markers that can accurately determine the presence of T. castaneum . This makes it a critical compound for developing new detection techniques, such as optimized electronic nose (E-nose) devices, for rapid and efficient monitoring of pests in grain storage . The study of its specific vapor pressure and other physical properties is essential for refining these analytical methods. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32 B1615866 2-Methyl-1-pentadecene CAS No. 29833-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentadec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h2,4-15H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJRKLMXMTXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880683
Record name 1-pentadecene, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29833-69-0
Record name 2-Methyl-1-pentadecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029833690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-pentadecene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-1-PENTADECENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YMF9F3MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Propagation:once Initiated, the Highly Reactive Free Radicals Can Undergo a Variety of Reactions, Propagating the Chain Reaction. These Reactions Include:

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another molecule, creating a new radical.

β-Scission: This is a crucial step in cracking where a radical breaks at the beta position relative to the radical center, resulting in the formation of a smaller alkene and a new, smaller radical. This process is responsible for the reduction in the chain length of the hydrocarbon.

Isomerization: Radicals can rearrange to form more stable isomers.

The stability of the radical intermediates plays a significant role in determining the major products. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. This stability hierarchy influences the preferred pathways of the decomposition process.

Termination:the Chain Reaction is Terminated when Two Free Radicals Combine to Form a Stable, Non Radical Product. This Can Occur Through Radical Recombination or Disproportionation.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1 Pentadecene

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. lasalle.edu The π bond of the C=C double bond acts as a nucleophile, donating an electron pair to an electrophilic species. pressbooks.pub This process typically involves the formation of a cationic intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.org For 2-methyl-1-pentadecene, the initial electrophilic attack preferentially forms the more stable tertiary carbocation at the C2 position. pressbooks.pubmsu.edu

The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through an electrophilic addition mechanism. The process is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond.

The mechanism involves:

Formation of a Halonium Ion: The alkene's π electrons attack one of the halogen atoms, displacing the other as a halide ion. This results in the formation of a cyclic, three-membered intermediate known as a halonium ion (e.g., a bromonium or chloronium ion). lasalle.edumsu.edu This intermediate prevents the formation of a simple carbocation and thus averts potential molecular rearrangements.

Nucleophilic Attack: The displaced halide ion then acts as a nucleophile, attacking one of the carbon atoms of the cyclic halonium ion. lasalle.edu This attack occurs from the side opposite to the halonium ion bridge, leading to an anti-addition stereochemistry. According to Markovnikov's rule, the nucleophile will attack the more substituted carbon.

For this compound, the reaction with bromine would yield 1,2-dibromo-2-methylpentadecane .

Reaction Reactants Key Intermediate Major Product
HalogenationThis compound, Br₂Cyclic Bromonium Ion1,2-dibromo-2-methylpentadecane

Hydrohalogenation involves the addition of hydrogen halides (HX), such as hydrogen bromide (HBr) or hydrogen chloride (HCl), across the double bond. This reaction is a classic example of a process governed by Markovnikov's rule. libretexts.org

The mechanism proceeds in two main steps:

Protonation and Carbocation Formation: The double bond is protonated by the hydrogen halide. The proton (the electrophile) adds to the carbon atom that is already bonded to more hydrogen atoms (the C1 carbon). libretexts.orglibretexts.org This regioselective addition results in the formation of the most stable carbocation, which in this case is a tertiary carbocation at the C2 position. pressbooks.pub

Nucleophilic Attack: The resulting halide ion (X⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the final product. libretexts.orgyoutube.com

The reaction of this compound with HBr yields 2-bromo-2-methylpentadecane .

Hydration , the addition of water across the double bond, is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). study.com The mechanism is analogous to hydrohalogenation.

Protonation: The alkene is protonated by the acid to form the stable tertiary carbocation at C2.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step, usually by another water molecule or the conjugate base of the acid, yields the alcohol product and regenerates the acid catalyst. lasalle.edu

The acid-catalyzed hydration of this compound produces 2-methyl-2-pentadecanol .

Reaction Reactants Catalyst/Solvent Key Intermediate Major Product
HydrohalogenationThis compound, HBr-Tertiary Carbocation2-bromo-2-methylpentadecane
HydrationThis compound, H₂OH₂SO₄ (acid)Tertiary Carbocation2-methyl-2-pentadecanol

Oxymercuration-demercuration is an alternative method for the hydration of alkenes that follows Markovnikov's rule but avoids the formation of a free carbocation intermediate, thereby preventing molecular rearrangements. wikipedia.orgyoutube.com

The two-step process is as follows:

Oxymercuration: The alkene reacts with mercuric acetate (B1210297), Hg(OAc)₂, in an aqueous solution (often with tetrahydrofuran, THF, as a solvent). This leads to the formation of a cyclic mercurinium ion intermediate. chemistrysteps.com A water molecule then attacks the more substituted carbon of this intermediate (C2), followed by deprotonation to yield a hydroxymercurial compound. wikipedia.orgmasterorganicchemistry.com

Demercuration: The carbon-mercury bond in the intermediate is reductively cleaved using sodium borohydride (B1222165) (NaBH₄). ucla.edu This step replaces the acetoxymercury group with a hydrogen atom, yielding the final alcohol product. wikipedia.org

This reaction sequence applied to this compound results in the formation of 2-methyl-2-pentadecanol .

Step Reactants Key Intermediate Product
1. OxymercurationThis compound, Hg(OAc)₂, H₂OCyclic Mercurinium IonOrganomercury Intermediate
2. DemercurationOrganomercury Intermediate, NaBH₄-2-methyl-2-pentadecanol

Radical-Mediated Reactions

Reactions involving free radicals provide alternative pathways for the transformation of this compound. These reactions are particularly important in atmospheric chemistry and are initiated by species with unpaired electrons, such as the hydroxyl (OH) and nitrate (B79036) (NO₃) radicals.

In atmospheric conditions, the hydroxyl radical is a key oxidant. unito.it The reaction of OH with an alkene like this compound is initiated by the electrophilic addition of the radical to the C=C double bond. researchgate.net

The general mechanism is:

OH Radical Addition: The OH radical adds to one of the carbons of the double bond. The addition occurs preferentially at the less substituted carbon (C1) to form the more thermodynamically stable tertiary alkyl radical at the C2 position.

Peroxy Radical Formation: The resulting β-hydroxy alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a β-hydroxy peroxy radical (RO₂).

Subsequent Reactions: This peroxy radical can then undergo various reactions with other atmospheric species (e.g., NO, HO₂, other RO₂ radicals) to form a range of stable, highly oxidized multifunctional compounds. nih.gov

The initial steps for this compound are shown below:

Step Reactants Product
1. Radical AdditionThis compound + •OH1-hydroxy-2-methylpentadecan-2-yl radical
2. Oxygen Addition1-hydroxy-2-methylpentadecan-2-yl radical + O₂1-hydroxy-2-methylpentadecan-2-peroxy radical

The nitrate radical (NO₃) is a significant nighttime oxidant in the troposphere. Its reaction with alkenes is also initiated by addition to the double bond. While specific data for this compound is limited, studies on the analogous compound 1-pentadecene (B78149) provide a clear model for the reaction pathway. acs.orgnih.gov

The mechanism proceeds as follows:

NO₃ Radical Addition: The NO₃ radical adds to the double bond, predominantly at the terminal C1 carbon, to form a more stable β-nitrooxy alkyl radical at the C2 position. nih.govsigmaaldrich.com

Peroxy Radical Formation: This alkyl radical reacts with O₂ to form a β-nitrooxy peroxy radical.

Alkoxy Radical Formation: The peroxy radical is subsequently converted into a β-nitrooxy alkoxy radical (RO•).

Alkoxy Radical Fate: This alkoxy radical can undergo two primary competing reactions: isomerization or decomposition. For long-chain alkenes, the presence of the adjacent -ONO₂ group greatly enhances the rate of decomposition relative to isomerization. acs.orgnih.gov

Based on studies with 1-pentadecene, the branching ratios for the β-nitrooxyalkoxy radical derived from this compound are expected to heavily favor decomposition. nih.gov

Decomposition: The alkoxy radical undergoes C-C bond scission, breaking the C1-C2 bond to yield smaller, more volatile products. For this compound, this would produce formaldehyde and a C15-carbonyl nitrate, 1-nitrooxy-1-tridecylacetone .

Isomerization: A less favorable pathway where the alkoxy radical abstracts a hydrogen atom from another part of the carbon chain via an intramolecular reaction.

Reaction Pathway Key Intermediate Major Products Estimated Yield
Decomposition2-methyl-1-nitrooxypentadecan-2-oxy radicalFormaldehyde, 1-nitrooxy-1-tridecylacetoneHigh (favored)
Isomerization2-methyl-1-nitrooxypentadecan-2-oxy radicalIsomerized productsLow (disfavored)

Polymerization Through Radical Mechanisms

The radical polymerization of α-olefins such as this compound presents significant challenges. Unlike ethylene (B1197577), which readily undergoes free-radical polymerization, higher α-olefins are generally considered non-polymerizable through conventional radical pathways. mdpi.comchemrxiv.org The primary obstacle is the prevalence of degradative chain transfer reactions. nih.gov

The mechanism involves the abstraction of an allylic hydrogen atom from the monomer by the propagating radical. In the case of this compound, this leads to the formation of a resonance-stabilized allylic radical. This new radical is significantly less reactive and less likely to initiate a new polymer chain, effectively terminating the polymerization process or leading to the formation of only low molecular weight oligomers. nih.govtue.nl

Recent advancements have explored strategies to overcome these limitations. One such approach is Group Transfer Radical Polymerization (GTRP), which has been devised to facilitate the radical homopolymerization of α-olefins, enabling the creation of high molecular weight polymers. nih.gov Another strategy involves the copolymerization of α-olefins with more reactive monomers. mdpi.com For instance, the radical copolymerization of α-olefins with monomers like vinyl acetate or styrene (B11656) can proceed under milder conditions than homopolymerization. mdpi.com

Table 1: Challenges in Radical Polymerization of this compound

Feature Consequence
Allylic Hydrogens Susceptible to abstraction by the propagating radical.
Chain Transfer Formation of a stable, non-propagating allylic radical.

| Result | Inhibition of polymerization and formation of low molecular weight oligomers. |

Catalytic Transformations

The reduction of the double bond in this compound to a single bond, yielding 2-methylpentadecane, is most commonly achieved through catalytic hydrogenation. This exothermic process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.orglibretexts.org

The reaction is typically heterogeneous, occurring on the surface of a finely divided metal catalyst such as palladium, platinum, or nickel. jove.comlibretexts.org The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added sequentially to the same face of the double bond, a process known as syn-addition. libretexts.orgjove.com

Table 2: Common Catalysts for Alkene Hydrogenation

Catalyst Typical Conditions
Palladium on Carbon (Pd/C) H₂ gas, ambient pressure, solvents like ethanol (B145695) or ethyl acetate. commonorganicchemistry.com
Platinum(IV) oxide (PtO₂, Adams' catalyst) H₂ gas, solvents like ethanol or acetic acid. libretexts.orgcommonorganicchemistry.com

| Raney Nickel (Raney Ni) | H₂ gas, often requires higher pressure and temperature. libretexts.org |

Alternative methods, such as transfer hydrogenation, use hydrogen donor molecules like ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C, avoiding the need for high-pressure hydrogen gas. commonorganicchemistry.com

The electron-rich double bond of this compound is susceptible to various oxidation reactions.

Epoxidation: This reaction involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide. The product from this compound would be 2-methyl-1,2-epoxypentadecane. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). aceorganicchem.comchemistrysteps.com The reaction mechanism is concerted, with the oxygen atom delivered to the same side of the double bond (syn-addition), preserving the stereochemistry of the starting alkene. chemistrysteps.com The rate of epoxidation is influenced by both electronic and steric factors; more nucleophilic double bonds react faster, but significant steric hindrance can impede the approach of the bulky peroxy acid reagent. researchgate.net

Ozonolysis: Ozonolysis is a powerful oxidative cleavage reaction that breaks both the σ and π bonds of the alkene moiety. wikipedia.orglibretexts.org Treatment of this compound with ozone (O₃) initially forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. libretexts.org The final products are determined by the subsequent workup conditions. masterorganicchemistry.combyjus.com

Reductive Workup: Using reagents like zinc metal (Zn) or dimethyl sulfide (B99878) (DMS), the ozonide is cleaved to yield carbonyl compounds. For this compound, this results in the formation of pentadecan-2-one and formaldehyde.

Oxidative Workup: Using hydrogen peroxide (H₂O₂), the ozonide is cleaved to yield ketones and/or carboxylic acids. Since ketones are resistant to further oxidation under these conditions, the products would still be pentadecan-2-one and formaldehyde, with the latter potentially being oxidized to formic acid or further to carbon dioxide.

Table 3: Ozonolysis Products of this compound

Workup Condition Reagent(s) Products
Reductive 1. O₃2. Zn/H₂O or (CH₃)₂S Pentadecan-2-one, Formaldehyde

| Oxidative | 1. O₃2. H₂O₂ | Pentadecan-2-one, Formaldehyde (or its oxidation products) |

Alpha-olefins like this compound can be catalytically isomerized to their more thermodynamically stable internal olefin isomers. researchgate.net This process involves the migration of the carbon-carbon double bond along the alkyl chain. google.comgoogle.com The isomerization can be catalyzed by a variety of agents, including solid acid catalysts and transition metal complexes. googleapis.comacs.org

Using a solid acid catalyst, such as silica-alumina, the mechanism typically proceeds through a carbocation intermediate. google.comgoogleapis.com The proton from the acid adds to the double bond, and subsequent elimination of a proton from an adjacent carbon results in the repositioned double bond. For this compound, this would lead to a mixture of isomers, such as 2-methyl-2-pentadecene (B12668468) and other constitutional isomers.

Transition metal catalysts, often from Group VIII, can operate via a different mechanism, typically involving the formation of a metal-hydride species that adds across the double bond and is subsequently eliminated. google.com These processes are crucial in industries where internal olefins are desired for applications like the production of paper sizing agents or drilling fluids. google.comgoogleapis.com

Cycloaddition Reactions (Theoretical and Analogous Systems)

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product. The most prominent example for alkenes is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In this reaction, an alkene acts as a "dienophile" and reacts with a conjugated diene.

Theoretically, this compound can act as a dienophile. However, its reactivity in a standard Diels-Alder reaction would be relatively low for two main reasons:

Electronic Effects: The reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org this compound possesses alkyl groups, which are weakly electron-donating, making it a less activated dienophile.

Steric Hindrance: The presence of two substituents (a methyl and a tridecyl group) on one of the vinylic carbons creates significant steric congestion. This hinders the approach of the diene to form the necessary transition state, dramatically reducing the reaction rate compared to less substituted alkenes. rsc.org

While direct examples involving this compound are scarce, studies on other sterically hindered tetrasubstituted olefins confirm that they are challenging substrates for Diels-Alder reactions, often requiring high temperatures or Lewis acid catalysis to proceed, if at all. rsc.org Other types of cycloadditions, such as photochemical [2+2] cycloadditions, could theoretically produce cyclobutane (B1203170) derivatives, but these reactions also have specific electronic and steric requirements. libretexts.org

Mechanistic Studies of Functionalization Reactions of the Alkene Moiety

The functionalization of the alkene in this compound is dominated by the mechanism of electrophilic addition. libretexts.orgchemguide.co.uk The π-bond of the alkene serves as a nucleophile, donating its electron pair to an electrophile. lumenlearning.com This process generally occurs in two steps. libretexts.orgchemistryguru.com.sglibretexts.org

Step 1 (Electrophilic Attack): The electrophile (E⁺) is attacked by the π electrons of the double bond. The electrophile adds to the less substituted carbon (C1), leading to the formation of a carbocation intermediate on the more substituted carbon (C2). This regioselectivity is governed by Markovnikov's rule, which states that the more stable carbocation intermediate is preferentially formed. lumenlearning.com In this case, a tertiary carbocation is formed at the C2 position, which is stabilized by the inductive effects of the three attached alkyl groups (methyl, methyl from the chain, and the tridecyl group).

Step 2 (Nucleophilic Attack): A nucleophile (Nu⁻) attacks the electrophilic carbocation, forming a new sigma bond and yielding the final addition product.

A classic example is the addition of a hydrogen halide like hydrogen bromide (HBr). The proton (H⁺) acts as the electrophile, adding to C1 to form the stable tertiary carbocation at C2. The bromide ion (Br⁻) then acts as the nucleophile, attacking the carbocation to form 2-bromo-2-methylpentadecane as the major product. The reaction proceeds through a high-energy transition state leading to the carbocation, making the first step the rate-determining step of the reaction. libretexts.org

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
2-methyl-1,2-epoxypentadecane
2-methyl-2-pentadecene
2-methylpentadecane
Adams' catalyst
Carbon dioxide
Dimethyl sulfide
Ethanol
Ethyl acetate
Ethylene
Formaldehyde
Formic acid
Hydrogen bromide
Hydrogen peroxide
meta-chloroperoxybenzoic acid (m-CPBA)
Nickel
Ozone
Palladium
Palladium on Carbon
Pentadecan-2-one
Platinum
Platinum(IV) oxide
Raney Nickel
Silica-alumina
Styrene
Vinyl acetate

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 1 Pentadecene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For 2-Methyl-1-pentadecene (C₁₆H₃₂), the spectra are characterized by signals corresponding to the terminal double bond and the long aliphatic chain.

The ¹H NMR spectrum exhibits distinct signals for the vinylic protons (=CH₂) which are typically found in the range of 4.6-4.8 ppm. The methyl group attached to the double bond (C2) produces a singlet at approximately 1.7 ppm. The allylic protons on C3 appear as a triplet around 2.0 ppm. The extensive polymethylene chain (-(CH₂)₁₁-) generates a large, complex signal in the 1.2-1.4 ppm region, while the terminal methyl group (C15) is expected to produce a triplet at approximately 0.9 ppm.

In the ¹³C NMR spectrum, the sp² hybridized carbons of the double bond are observed at distinct chemical shifts; C1 (=CH₂) appears around 110 ppm, and the quaternary C2 (=C(CH₃)) is deshielded to approximately 145 ppm. The methyl carbon attached to the double bond resonates near 22 ppm. Carbons of the long alkyl chain are found in the typical aliphatic region of 14-35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges for similar structural motifs.

Atom Position¹H NMR Predicted Shift (ppm)¹³C NMR Predicted Shift (ppm)
C1 (=CH₂)~4.7 (s, 2H)~110
C2 (=C(CH₃))-~145
C2-CH₃~1.7 (s, 3H)~22
C3 (-CH₂-)~2.0 (t, 2H)~34
C4-C14 (-(CH₂)₁₁-)~1.2-1.4 (m, 22H)~29-32
C15 (-CH₃)~0.9 (t, 3H)~14

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, a key COSY correlation would be observed between the allylic protons at C3 (~2.0 ppm) and the adjacent methylene (B1212753) protons at C4 (~1.3 ppm), confirming the connectivity of the alkyl chain to the double bond.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~4.7 ppm to the ¹³C signal at ~110 ppm (C1), the ¹H signal at ~1.7 ppm to the ¹³C signal at ~22 ppm (C2-CH₃), and so on, allowing for unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for establishing the carbon skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu Key HMBC correlations for this compound would include:

Correlations from the vinylic protons on C1 (~4.7 ppm) to the quaternary carbon C2 (~145 ppm) and the allylic carbon C3 (~34 ppm).

Correlations from the methyl protons (~1.7 ppm) to both sp² carbons, C1 (~110 ppm) and C2 (~145 ppm).

Correlations from the allylic protons on C3 (~2.0 ppm) to C1, C2, and C4. These correlations definitively piece together the connectivity around the double bond and link it to the long alkyl chain.

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov In the analysis of this compound, the GC component serves to separate the compound from any potential impurities, such as isomers or residual starting materials from its synthesis. The retention time from the GC provides a characteristic identifier for the compound under specific chromatographic conditions.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound (224.43 g/mol ). The high energy of EI also causes the molecular ion to fragment in a reproducible manner. libretexts.orgchemguide.co.uk The fragmentation pattern is a molecular fingerprint. For a long-chain alkene, fragmentation often involves the cleavage of C-C bonds, leading to a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups).

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonNeutral Loss
224[C₁₆H₃₂]⁺•(Molecular Ion)
209[C₁₅H₂₉]⁺•CH₃
195[C₁₄H₂₇]⁺•C₂H₅
...[CₙH₂ₙ₋₁]⁺Alkyl Radicals
57[C₄H₉]⁺•C₁₂H₂₃
43[C₃H₇]⁺•C₁₃H₂₅

High-resolution mass spectrometry measures the m/z ratio of an ion with very high accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of a molecule's elemental formula. The theoretical exact monoisotopic mass of this compound (C₁₆H₃₂) is 224.25040 Da. HRMS can measure this value with a very low margin of error (typically < 5 ppm), which makes it possible to distinguish C₁₆H₃₂ from other potential molecular formulas that might have the same nominal mass (e.g., C₁₅H₂₀O₂). This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

For this compound, the key functional groups are the C=C double bond and the C-H bonds of both sp² (alkene) and sp³ (alkane) hybridized carbons.

C=C Stretch: The carbon-carbon double bond stretch gives rise to an absorption band in the FT-IR spectrum in the region of 1650-1640 cm⁻¹. orgchemboulder.com This band is often of medium to weak intensity. In Raman spectroscopy, the C=C stretch is typically a strong and sharp signal due to the polarizability of the double bond. gatewayanalytical.com

=C-H Stretch: The stretching vibrations of the C-H bonds on the sp² carbons of the double bond are found at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). orgchemboulder.com

-C-H Stretch: The stretching vibrations of the numerous C-H bonds on the sp³ carbons of the long alkyl chain and the methyl group appear at wavenumbers just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

=C-H Bend: The out-of-plane bending (wagging) vibration of the geminal =CH₂ group is a particularly diagnostic feature. For a 1,1-disubstituted alkene like this compound, this vibration produces a strong absorption band in the FT-IR spectrum around 890 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (FT-IR)
=C-H Stretch3100 - 3000Medium
-C-H Stretch (sp³)2960 - 2850Strong
C=C Stretch1650 - 1640Medium-Weak
-CH₂- Bend (Scissoring)~1465Medium
=CH₂ Bend (Out-of-plane)~890Strong

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane functionalities.

The key structural features of this compound are a terminal double bond (C=C), vinylic C-H bonds (=C-H), and aliphatic C-H bonds within the methyl and long alkyl chain. Each of these features produces a characteristic absorption band in the IR spectrum.

Detailed Research Findings: The analysis of the IR spectrum reveals several key absorption peaks that confirm the structure of this compound. The presence of the terminal double bond is unequivocally identified by a combination of stretching and bending vibrations.

C-H Stretching (sp² hybridized): A peak observed above 3000 cm⁻¹ is characteristic of the C-H stretching vibration of the hydrogen atoms attached to the double-bonded carbons. For a terminal alkene like this, this peak typically appears around 3075 cm⁻¹.

C-H Stretching (sp³ hybridized): Strong absorption bands appearing just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group and the long methylene (-CH₂) chain.

C=C Stretching: The stretching vibration of the carbon-carbon double bond gives rise to a moderate absorption peak in the range of 1640-1650 cm⁻¹. docbrown.info The intensity of this peak is often weaker for less polarized double bonds.

C-H Bending (sp³ hybridized): Bending vibrations for the methylene and methyl groups are observed around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending or "umbrella" mode), respectively.

=C-H Bending (Out-of-Plane): A strong and highly diagnostic absorption peak appears in the 890-900 cm⁻¹ region. This peak is due to the out-of-plane bending (wagging) of the two hydrogen atoms on the terminal =CH₂ group, providing clear evidence for a 1,1-disubstituted alkene.

The following table summarizes the principal IR absorption bands and their corresponding vibrational modes for this compound.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3075C-H Stretch=C-H (vinylic)Medium
2850-2960C-H Stretch-C-H (aliphatic)Strong
1640-1650C=C StretchAlkeneMedium-Weak
~1465C-H Bend-CH₂- (scissoring)Medium
~1375C-H Bend-CH₃ (symmetric)Medium
890-900=C-H BendR₂C=CH₂ (out-of-plane)Strong

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the C=C double bond, being a relatively non-polar and easily polarizable feature, gives rise to a strong and distinct signal in the Raman spectrum.

Detailed Research Findings: In the Raman spectrum of this compound, the most significant peak corresponds to the C=C stretching vibration. Unlike in IR spectroscopy where this peak can be weak, in Raman it is typically strong and sharp, appearing in the 1640-1650 cm⁻¹ region. This makes Raman spectroscopy an excellent tool for confirming the presence and studying the environment of the double bond. The aliphatic C-H stretching and bending vibrations are also visible but are often less prominent than the C=C stretch.

The table below outlines the expected characteristic Raman shifts for this compound.

Raman Shift Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
2850-2960C-H Stretch-C-H (aliphatic)Strong
1640-1650C=C StretchAlkeneVery Strong
~1440C-H Bend-CH₂- (scissoring)Medium
~1300C-H Bend-C-H (in-plane)Medium

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the analysis and purification of this compound, allowing for its separation from complex mixtures and its isolation in a high-purity form.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds. researchgate.net this compound, with a molecular weight of 224.43 g/mol , is sufficiently volatile for GC analysis, particularly when coupled with a mass spectrometer (GC-MS). nist.gov This combination allows for both the separation of the compound based on its retention time and its definitive identification based on its mass spectrum.

Detailed Research Findings: For the analysis of a non-polar hydrocarbon like this compound, a non-polar capillary column is typically employed. A common choice is a column with a stationary phase of 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5MS). The separation is based on the compound's boiling point and its interaction with the stationary phase. Helium is commonly used as the carrier gas. mdpi.com

The retention time of this compound will depend on the specific parameters of the analysis, such as the column length, temperature program, and gas flow rate. The NIST Chemistry WebBook provides gas chromatography data for this compound, which can be used as a reference. nist.gov When analyzed by GC-MS, the compound will produce a characteristic mass spectrum with a molecular ion peak and specific fragmentation patterns that serve as a chemical fingerprint for its identification.

The following table presents typical parameters for the GC analysis of this compound.

ParameterTypical Value / Description
Column Type Capillary Column
Stationary Phase 5% Phenyl-Polydimethylsiloxane (non-polar)
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Initial temp 50°C, ramp at 10°C/min to 280°C, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Preparative Chromatography for Isolation

When high-purity samples of this compound are required for further research, preparative chromatography is the method of choice. semanticscholar.org This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to isolate gram-to-kilogram quantities of a target compound. lcms.cz

Detailed Research Findings: For the isolation of a non-polar alkene like this compound, either normal-phase or reversed-phase preparative High-Performance Liquid Chromatography (prep-HPLC) can be utilized. springernature.com

Normal-Phase Prep-HPLC: This would involve a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). The non-polar this compound would elute relatively quickly.

Reversed-Phase Prep-HPLC: This is often preferred and uses a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase (e.g., mixtures of acetonitrile, methanol, and water). In this mode, the non-polar analyte is strongly retained on the column and elutes later, which can provide excellent separation from any polar impurities. nih.gov

The process involves injecting a concentrated solution of the crude material onto the column. As the mobile phase flows through, the components separate. A detector (typically UV, though less effective for this compound, or an evaporative light scattering detector) monitors the eluent, and fractions are collected at specific time intervals corresponding to the elution of the target compound. These fractions are then combined and the solvent is removed to yield the purified this compound.

A hypothetical preparative HPLC method for purification is outlined below.

ParameterDescription
Technique Reversed-Phase Preparative HPLC
Stationary Phase C18-bonded silica
Column Dimensions 50 mm internal diameter x 250 mm length
Mobile Phase Isocratic elution with 95:5 (v/v) Acetonitrile:Methanol
Flow Rate 80 mL/min
Detection Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI)
Fraction Collection Time-based, triggered by peak detection

Computational and Theoretical Chemistry Studies of 2 Methyl 1 Pentadecene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 2-Methyl-1-pentadecene. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular orbitals, electron density distribution, and the prediction of chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for larger molecules like this compound, offering a balance between accuracy and computational cost. researchgate.net DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its chemical behavior.

The reactivity of this compound is largely dictated by the electronic environment of its carbon-carbon double bond. DFT can be used to calculate various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Conceptual DFT also provides reactivity indices that can predict the regioselectivity of reactions involving alkenes. nih.gov For this compound, these calculations can predict how electrophiles will interact with the double bond. The electron-donating effect of the methyl group and the long alkyl chain influences the electron density of the double bond, making one carbon atom more susceptible to electrophilic attack than the other.

Table 1: Calculated DFT Electronic Properties of this compound

Property Value
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV

Note: These values are illustrative and would be obtained from specific DFT calculations.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate thermochemical data. une.edu.auosti.gov For this compound, ab initio calculations can be used to determine fundamental thermodynamic properties such as its heat of formation, entropy, and heat capacity. nih.govnist.gov

High-level ab initio composite methods can achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values). osti.gov These methods involve a series of calculations that systematically improve upon the initial approximation, accounting for electron correlation and using large basis sets to provide a highly accurate description of the molecule's energy.

Table 2: Calculated Ab Initio Thermochemical Data for this compound

Property Value
Standard Enthalpy of Formation (gas, 298.15 K) -250.5 kJ/mol
Standard Entropy (gas, 298.15 K) 580.2 J/(mol·K)

Note: These values are illustrative and would be obtained from specific ab initio calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. core.ac.uk For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its intermolecular interactions. chemrxiv.org

MD simulations can also model how molecules of this compound interact with each other in a condensed phase. These simulations can provide insights into properties like viscosity and diffusion coefficients. The simulations can also model the interactions of this compound with other molecules, such as solvents or reactants, which is crucial for understanding its behavior in chemical reactions. These intermolecular interactions are primarily governed by weak van der Waals forces. harvard.edu

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanisms of chemical reactions involving this compound requires the identification of reaction pathways and the characterization of transition states. Computational methods can map out the potential energy surface of a reaction, locating the minimum energy pathways from reactants to products.

For reactions such as electrophilic additions to the double bond, computational methods can be used to model the structure and energy of the transition state. acs.orgmasterorganicchemistry.com The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. The Hammond postulate suggests that the structure of the transition state will resemble the species (reactant or product) to which it is closer in energy.

By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be predicted. For this compound, this analysis can reveal, for example, the preferred regiochemistry of the addition of an electrophile, explaining why one product is formed in favor of another.

Structure-Reactivity Relationships in this compound Derivatives

Computational studies can be extended to derivatives of this compound to establish structure-reactivity relationships. By systematically modifying the structure of the molecule, for instance, by changing the length of the alkyl chain or introducing different functional groups, and then calculating the effects on reactivity, a deeper understanding of the factors that govern its chemical behavior can be obtained.

For example, the effect of adding electron-withdrawing or electron-donating groups at various positions on the alkyl chain could be investigated. DFT calculations of the HOMO-LUMO gap and other reactivity descriptors for these derivatives would reveal how these structural modifications influence the reactivity of the double bond. This information is valuable for designing molecules with specific desired properties.

Development of Predictive Models for Chemical Behavior

The data generated from computational studies of this compound and its derivatives can be used to develop predictive models for their chemical behavior. These models can range from simple correlations between a structural feature and a property to more sophisticated quantitative structure-activity relationship (QSAR) models.

Machine learning approaches can also be employed to build predictive models from large datasets of computational results. rsc.org For instance, a model could be trained to predict the boiling point, viscosity, or reactivity of a long-chain alkene based on its molecular structure. These predictive models are powerful tools for chemical design and for estimating the properties of new, unsynthesized molecules, thereby accelerating the process of discovery and innovation. The development of predictive thermodynamic models, such as the PPR78 model, is crucial for understanding the phase equilibria of mixtures containing alkenes, which is fundamental in the petroleum and chemical industries. researchgate.net

Applications of 2 Methyl 1 Pentadecene in Advanced Materials and Fine Chemicals

Monomer in Polymer Science and Copolymerization Research

The presence of a terminal double bond in 2-Methyl-1-pentadecene makes it a candidate for polymerization and copolymerization reactions, offering a pathway to novel polymeric materials with tailored properties.

The copolymerization of ethylene (B1197577) with alpha-olefins is a cornerstone of the modern polymer industry, leading to the production of linear low-density polyethylene (B3416737) (LLDPE) and other important copolymers. The incorporation of a comonomer like this compound into a polyethylene chain would introduce long-chain branching, which can significantly modify the polymer's properties.

Research on the copolymerization of ethylene with various long-chain alpha-olefins (LCAOs) has demonstrated that the length and structure of the comonomer influence the resulting polymer's characteristics. Catalytic systems, particularly those based on metallocene and Ziegler-Natta catalysts, are effective in facilitating such copolymerizations. The methyl branch in this compound would likely impact the reactivity of the monomer and the microstructure of the resulting copolymer, potentially leading to materials with unique thermal and mechanical properties compared to those produced with linear alpha-olefins.

Table 1: Comparison of Properties of Ethylene Copolymers with Different Alpha-Olefin Comonomers (Illustrative)

PropertyEthylene/1-Hexene CopolymerEthylene/1-Octene CopolymerEthylene/2-Methyl-1-pentadecene Copolymer (Hypothetical)
DensityLower than HDPELower than HDPEPotentially lower due to branching
CrystallinityReducedReducedExpected to be significantly reduced
FlexibilityIncreasedIncreasedPotentially higher flexibility
Impact StrengthImprovedImprovedMay exhibit enhanced impact strength
Melting PointLoweredLoweredExpected to be lower

The homopolymerization of this compound would result in a polyolefin with a C14H29 side chain on every other carbon atom of the polymer backbone. Such a structure, often referred to as a "comb-like" polymer, would be expected to have properties distinct from polyethylene and other common polyolefins.

The synthesis of poly(alpha-olefins) (PAOs) from long-chain alpha-olefins is a well-established field, particularly in the production of synthetic lubricants. The polymerization of this compound could be achieved using various catalytic systems, including metallocene catalysts, which are known for their ability to polymerize bulky olefins. The resulting poly(this compound) would likely be an amorphous or low-crystallinity material with a low glass transition temperature, making it a candidate for applications requiring good low-temperature performance.

Table 2: Potential Properties of Poly(this compound) (Hypothetical)

PropertyExpected CharacteristicRationale
Physical StateViscous liquid or amorphous solidLong, branched side chains hinder crystallization
Thermal StabilityGoodSaturated hydrocarbon backbone
Viscosity IndexHighBranched structure can lead to a favorable viscosity-temperature relationship
Low-Temperature FluidityExcellentAmorphous nature and low glass transition temperature

Role as a Building Block in Organic Synthesis

The terminal double bond of this compound is a reactive functional group that can be transformed into a wide array of other functionalities, making it a valuable starting material for the synthesis of more complex molecules and specialty chemicals.

Epoxidation: Conversion to the corresponding epoxide, which can then be opened by various nucleophiles to introduce new functional groups.

Hydroboration-Oxidation: To produce the corresponding primary alcohol.

Oxidative Cleavage: To yield a shorter-chain carboxylic acid and formaldehyde.

Metathesis Reactions: To form new carbon-carbon double bonds with other olefins.

The presence of the methyl branch could influence the regioselectivity and stereoselectivity of these reactions, offering unique synthetic pathways.

This compound can serve as a precursor for a range of specialty chemicals. The reactions of alpha-olefins are well-established for the production of various industrial products. For instance, long-chain alpha-olefins are used to produce:

Alpha-Olefin Sulfonates (AOS): Anionic surfactants used in detergents and personal care products.

Alkenyl Succinic Anhydrides (ASA): Used as sizing agents in the paper industry and as precursors for lubricant additives.

Plasticizer Alcohols: Through hydroformylation (the oxo process).

Synthetic Fatty Acids: Via oxidation.

The branched nature of this compound would likely lead to derivatives with enhanced properties, such as improved solubility in organic media or altered surface activity.

Research into Its Potential in Specific Industrial Processes

The chemical properties of this compound and its derivatives suggest their potential utility in several industrial applications, including the formulation of lubricants and surfactants.

Lubricants: Polyalphaolefins (PAOs) are a major class of synthetic lubricants known for their excellent thermal stability and low-temperature fluidity. PAOs are typically produced from the oligomerization of linear alpha-olefins. The use of a branched alpha-olefin like this compound in the synthesis of PAOs could lead to lubricants with a unique combination of properties, such as a very low pour point and a high viscosity index. Furthermore, derivatives of this compound, such as esters or amides of alkenyl succinic anhydrides, could function as lubricant additives, providing dispersancy or anti-wear properties.

Surfactants: The sulfonation of this compound would produce a branched-chain alpha-olefin sulfonate. Branched-chain surfactants are known to exhibit different properties compared to their linear counterparts, often showing better oil solubility and different packing behavior at interfaces. This could be advantageous in formulations for hard-surface cleaning or in enhanced oil recovery. The C16 chain length falls within the typical range for detergent applications.

Flavors and Fragrances: While long-chain olefins themselves are not typically used directly as flavors or fragrances, their derivatives, such as aldehydes, alcohols, and esters, are common components of fragrance formulations. Oxidative cleavage or hydroformylation of this compound could provide access to long-chain, branched aldehydes and alcohols with potential applications in this industry.

Environmental Fate and Degradation Studies of 2 Methyl 1 Pentadecene

Atmospheric Degradation Pathways

Once released into the atmosphere, 2-Methyl-1-pentadecene is subject to degradation by several chemical processes initiated by sunlight and reactive atmospheric species. These pathways are crucial in determining the atmospheric lifetime of the compound.

Direct photolysis of alkenes like this compound by solar radiation in the troposphere is generally not a significant degradation pathway. The energy required to break the carbon-carbon or carbon-hydrogen bonds is typically higher than the energy provided by ambient sunlight (λ > 290 nm). copernicus.org However, photo-oxidation plays a critical indirect role by generating the highly reactive hydroxyl (OH) radicals that are the primary drivers of daytime atmospheric degradation. copernicus.org Furthermore, photolysis can become a significant degradation route for the oxygenated products formed from the initial oxidation of this compound. nih.govmdpi.com For instance, carbonyl compounds formed from ozone or OH radical reactions can absorb ultraviolet radiation and subsequently break down into smaller, more volatile compounds. nih.gov

The primary atmospheric removal mechanisms for this compound involve reactions with key oxidants: ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). sigmaaldrich.com The presence of a double bond makes the molecule highly susceptible to attack by these electrophilic species.

Ozone (O₃): The reaction between alkenes and ozone, known as ozonolysis, is a significant atmospheric loss process. mdpi.com Ozone adds across the double bond of this compound to form an unstable primary ozonide (molozonide), which rapidly rearranges into a more stable ozonide. quora.com This ozonide then decomposes into smaller carbonyl compounds (aldehydes and ketones) and a Criegee intermediate. quora.comepa.gov For this compound, this process is expected to yield pentadecan-2-one and formaldehyde. The rate constants for the gas-phase reactions of O₃ with a series of 2-methyl-1-alkenes have been determined, showing that reactivity increases with the length of the carbon chain. sigmaaldrich.com

Hydroxyl Radicals (OH): During daylight hours, the reaction with photochemically generated OH radicals is the dominant atmospheric degradation pathway for most volatile organic compounds, including alkenes. copernicus.org The OH radical can either add to the double bond or abstract a hydrogen atom from the alkyl chain. unito.it For this compound, addition to the double bond is the major reaction channel, forming a hydroxyalkyl radical. nih.govnih.gov This radical then reacts rapidly with molecular oxygen (O₂), initiating a series of reactions that lead to the formation of various oxygenated products such as carbonyls, hydroxycarbonyls, and organic nitrates in the presence of nitrogen oxides (NOx). nih.gov

Nitrate Radicals (NO₃): During the nighttime, in the absence of sunlight to generate OH radicals, reactions with the nitrate radical (NO₃) become the principal atmospheric sink for alkenes. nist.govnilu.com Similar to the OH radical, the NO₃ radical adds to the double bond of this compound. acs.orgacs.org This reaction proceeds via the addition of the NO₃ radical to one of the carbons in the double bond, forming a nitrooxyalkyl radical. acs.org Subsequent reactions with O₂ and other atmospheric constituents lead to the formation of β-nitrooxyalkoxy radicals, which can then decompose or isomerize to form a variety of products, including β-carbonylnitrates and β-hydroxynitrates. acs.org Studies on the structurally similar 1-pentadecene (B78149) have shown that the reaction with NO₃ radicals occurs almost exclusively by addition to the double bond, leading to products like tetradecanal, formaldehyde, and various organic nitrates. acs.org

OxidantTypical Reaction PathwayMajor Products (Expected)Significance
Ozone (O₃) Addition to C=C bond (Ozonolysis)Pentadecan-2-one, Formaldehyde, Criegee IntermediatesSignificant, both day and night
Hydroxyl Radical (OH) Addition to C=C bondCarbonyls, Hydroxycarbonyls, Organic NitratesDominant daytime pathway
Nitrate Radical (NO₃) Addition to C=C bondβ-Carbonylnitrates, β-Hydroxynitrates, TetradecanalDominant nighttime pathway

Biodegradation in Environmental Systems

In soil and aquatic environments, the breakdown of this compound is primarily mediated by microorganisms. Both aerobic and anaerobic conditions support distinct microbial degradation pathways. Long-chain alkenes are generally considered biodegradable, serving as carbon and energy sources for various bacteria. nih.govepa.gov

Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes to initiate the degradation of alkenes. The most common pathway involves the oxidation of the terminal double bond. A monooxygenase enzyme would attack the double bond to form an epoxide, which is then hydrolyzed by an epoxide hydrolase to a diol. Alternatively, the initial attack could occur at the terminal methyl group of the long alkyl chain, leading to the formation of a primary alcohol, which is subsequently oxidized to a carboxylic acid. This fatty acid can then enter the β-oxidation cycle, where it is sequentially shortened by two-carbon units to produce acetyl-CoA, which enters central metabolic pathways. nih.gov The methyl branch in this compound may require specific enzymatic machinery for its removal or metabolism.

In the absence of oxygen, certain anaerobic bacteria can degrade hydrocarbons by employing alternative activation mechanisms. oup.comgeomar.de

Fumarate (B1241708) Addition: This is a well-established mechanism for the anaerobic activation of hydrocarbons with methyl groups, including alkanes and aromatic compounds like toluene (B28343) and 2-methylnaphthalene. asm.orgkarger.comnih.govnih.govkarger.com It is highly probable that a similar pathway exists for this compound. In this process, the enzyme alkylsuccinate synthase, a glycyl radical enzyme, would catalyze the addition of the methyl group at the C-2 position to a molecule of fumarate. nih.govresearchgate.net This reaction forms a branched alkylsuccinate derivative. This initial adduct is then further metabolized through a modified β-oxidation pathway. researchgate.netresearchgate.net The degradation of 2-methylnaphthalene, which also has a methyl group on a larger structure, proceeds via the formation of (naphthyl-2-methyl)-succinic acid, providing a strong analogue for the degradation of this compound. nih.govresearchgate.net

Carboxylation: Direct carboxylation of the double bond is another potential, though less commonly documented, anaerobic activation strategy for alkenes. karger.comkarger.comnih.gov This reaction would involve the addition of CO₂ to the molecule to form a carboxylic acid, which could then be channeled into the β-oxidation pathway. osti.gov However, studies on the anaerobic degradation of 1-alkenes by the sulfate-reducing bacterium Desulfatibacillum aliphaticivorans indicated that initial activation by carboxylation did not occur in that strain. nih.gov This suggests that fumarate addition or other mechanisms may be more prevalent for long-chain alkenes.

The microbial metabolism of long-chain alkenes is a key process in the natural cycling of hydrocarbons. oup.combohrium.com In anaerobic environments, sulfate-reducing bacteria are known to play a significant role in the degradation of both alkanes and alkenes. nih.gov For example, Desulfatibacillum aliphaticivorans can oxidize C₁₃-C₁₈ n-alkanes and C₇-C₂₃ n-alkenes. nih.gov This bacterium transforms 1-alkenes into fatty acids through the oxidation of the double bond at C-1 and by the subterminal addition of organic carbons at both ends of the molecule. nih.gov The resulting fatty acids are then mineralized to CO₂ or incorporated into the cell's biomass. nih.gov The ability of diverse microbial communities to utilize these compounds highlights their role in the bioremediation of environments contaminated with petroleum hydrocarbons. karger.com

ConditionActivation MechanismKey Enzymes (Examples)Intermediate Metabolites
Aerobic MonooxygenationMonooxygenase, Epoxide hydrolaseEpoxides, Diols, Carboxylic acids
Anaerobic Fumarate AdditionAlkylsuccinate synthaseAlkylsuccinates
Anaerobic Carboxylation (Potential)CarboxylaseCarboxylic acids

Thermal Degradation and Pyrolysis Products

The thermal degradation of this compound, a long-chain alkene, is a process of significant interest in various industrial applications, including the production of fuels and chemical feedstocks. This process, also known as pyrolysis or thermal cracking, involves the decomposition of the molecule at elevated temperatures in the absence of oxygen. wikipedia.orgyoutube.com The breakdown of large hydrocarbon molecules into smaller, often more valuable ones, is a fundamental concept in petroleum chemistry. wikipedia.orgchemguide.co.uk

Analysis of Hydrocarbon Products from Thermal Processes

At high temperatures, typically ranging from 450°C to 750°C, and under high pressure, the carbon-carbon bonds within the this compound molecule will rupture, leading to the formation of a variety of smaller, more volatile hydrocarbons. chemguide.co.uk A process known as steam cracking, which involves mixing the hydrocarbon with steam at very high temperatures (around 800-900°C), is often employed to maximize the yield of valuable smaller alkenes like ethene and propene. wikipedia.orgchemguide.co.uk

Based on the structure of this compound, the following table illustrates the potential hydrocarbon products that could be formed during its thermal degradation. The formation of these products is governed by the principles of free radical stability and reaction kinetics.

Interactive Data Table: Potential Pyrolysis Products of this compound

Product ClassExample ProductsPotential Uses
Light Alkenes Ethene, Propene, ButeneProduction of polymers (e.g., polyethylene (B3416737), polypropylene), chemical intermediates. rsc.orgstudymind.co.uk
Gasoline Range Hydrocarbons Shorter chain alkanes and alkenes (C5-C12)Blending components for gasoline to improve octane (B31449) rating. chemguide.co.uk
Heavier Hydrocarbons Larger fragments of the original moleculeCan be recycled as feedstock or further cracked.
Hydrogen and Methane H₂, CH₄Fuel gas, chemical synthesis. youtube.com

Note: The actual distribution and yield of these products would need to be determined experimentally.

Mechanisms of Thermal Decomposition of Alkenes

The thermal decomposition of alkenes like this compound proceeds through a free radical chain reaction mechanism. chemguide.co.ukyoutube.com This mechanism can be broken down into three main stages: initiation, propagation, and termination.

Future Research Directions and Unexplored Avenues for 2 Methyl 1 Pentadecene

Advanced Catalytic Systems for Sustainable Synthesis and Transformations

The sustainable production and functionalization of 2-Methyl-1-pentadecene are paramount for its future industrial viability. Research in this area is expected to concentrate on the development of highly selective and efficient catalytic systems that minimize waste and energy consumption.

A primary avenue of investigation will be the adaptation of existing technologies for linear alpha-olefin (LAO) production to accommodate branched structures. This includes the evolution of metallocene and other single-site catalysts, which have demonstrated success in ethylene (B1197577) oligomerization, to control the incorporation of branched monomers. researchgate.netresearchgate.net Future catalysts will need to exhibit high regioselectivity to ensure the desired 2-methyl branching pattern.

Furthermore, the development of catalytic systems for the direct synthesis of this compound from renewable feedstocks is a critical goal. Inspired by the microbial synthesis of long-chain α-alkenes from fatty acids, future research could engineer microorganisms to produce branched-chain fatty acid precursors that can then be converted to this compound. nih.gov Photocatalytic methods, which utilize light to drive chemical reactions, also present a promising sustainable route. For instance, a dual catalytic system involving a photoinduced acridine-catalyzed hydrogen atom transfer (HAT) and a cobaloxime-catalyzed process has been shown to produce alkenes from carboxylic acids, a method that could be adapted for branched-chain acids. nih.gov

Beyond synthesis, advanced catalytic systems are needed for the selective functionalization of the this compound molecule. This includes catalysts for isomerization, which can reposition the double bond to create a variety of isomers with different properties. acs.org Dual-catalytic systems that combine a reversible activation step with a functionalization step hold promise for reactions at previously unreactive sites on the molecule. chemrxiv.org

Potential Catalytic SystemTarget ReactionSustainability Aspect
Modified Metallocene CatalystsSelective OligomerizationHigh efficiency, control over branching
Engineered MicroorganismsBiosynthesis from Renewable FeedstocksUse of renewable resources, mild reaction conditions
Photocatalytic SystemsSynthesis from Carboxylic AcidsUse of light energy, potential for ambient conditions
Dual-Catalytic SystemsRemote FunctionalizationAccess to novel derivatives, high selectivity

Mechanistic Insights into Complex Multistep Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. The presence of both a double bond and a methyl branch introduces a layer of complexity that warrants detailed investigation.

Future research will likely employ a combination of experimental techniques and computational modeling to unravel the intricate steps of reactions such as catalytic isomerization and functionalization. nih.gov For example, understanding the mechanism of olefin isomerization is key to controlling the final product distribution. Studies on other alkenes have revealed various mechanistic pathways, including 1,2-hydride shifts and 1,3-hydride shifts, which could be operative in the case of this compound. researchgate.net

Investigating the role of the catalyst and the substrate in determining reaction outcomes will be a central theme. For instance, in dual-catalytic systems, elucidating how the two catalytic cycles interact and influence each other is essential for rational catalyst design. chemrxiv.org Mechanistic studies will also shed light on the origin of selectivity in these reactions, enabling the development of catalysts that can precisely target a specific position on the molecule.

Integrated Experimental and Computational Approaches

The synergy between experimental and computational chemistry offers a powerful toolkit for accelerating research and development related to this compound. Integrated approaches are expected to play a pivotal role in understanding its properties and reactivity at a molecular level.

Density Functional Theory (DFT) calculations have proven to be invaluable in studying the adsorption of alkenes on catalyst surfaces and elucidating reaction mechanisms. nih.govacs.orgmdpi.comresearchgate.net Future studies will undoubtedly leverage DFT to model the interaction of this compound with various catalyst systems, predicting reaction pathways and activation barriers. This computational insight can guide the design of new catalysts with enhanced activity and selectivity.

Combining computational data with experimental results will be key. For example, microcalorimetric experiments can measure the adsorption enthalpy of the alkene on a catalyst, providing data that can be directly compared with DFT-calculated values to validate the computational models. nih.gov Similarly, spectroscopic techniques can be used to identify reaction intermediates, which can then be further characterized through computational analysis. acs.org This iterative process of prediction and experimental verification will be instrumental in building a comprehensive understanding of the chemistry of this compound.

Integrated ApproachResearch FocusExpected Outcome
DFT Calculations & Catalyst ScreeningPredicting catalyst performance for synthesis and functionalizationRational design of more efficient and selective catalysts
Microcalorimetry & DFTUnderstanding alkene-catalyst interactionsValidation of computational models and deeper mechanistic insight
Spectroscopy & Computational AnalysisIdentifying and characterizing reaction intermediatesElucidation of complex reaction pathways

Exploration of Novel Applications in Emerging Technologies

The unique structure of this compound suggests its potential for use in a variety of advanced materials and emerging technologies, moving beyond the traditional applications of linear alpha-olefins. persistencemarketresearch.comgrandviewresearch.compolarismarketresearch.commordorintelligence.com

One of the most promising areas is in the synthesis of long-chain branched polyolefins. The incorporation of this compound as a comonomer could lead to polymers with tailored properties, such as improved processability and enhanced mechanical strength. researchgate.netresearchgate.netresearchgate.net These materials could find applications in high-performance plastics and elastomers.

The presence of both a reactive double bond and a branched structure also makes this compound an interesting building block for the synthesis of specialty chemicals. Its derivatives could be used as high-performance synthetic lubricants, surfactants with unique properties, and additives for fuels and other industrial fluids. The development of novel synthetic methods, such as the silicon-tether ring-closing metathesis for creating complex trisubstituted olefins, could open up new avenues for creating valuable C16 fragments from this precursor. researchgate.netnih.gov

Furthermore, the ability to functionalize the molecule at different positions through remote functionalization techniques could lead to the creation of novel molecules with applications in areas such as drug delivery and advanced coatings. nih.gov The exploration of these and other applications will be a key driver of future research into this versatile chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.